4-Chloro-2,6-dihydrazinylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6972-15-2 |
|---|---|
Molecular Formula |
C4H7ClN6 |
Molecular Weight |
174.59 g/mol |
IUPAC Name |
(4-chloro-6-hydrazinylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C4H7ClN6/c5-2-1-3(10-6)9-4(8-2)11-7/h1H,6-7H2,(H2,8,9,10,11) |
InChI Key |
MFYZPZRBVZQMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)NN)NN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2,6 Dihydrazinylpyrimidine and Analogous Structures
Synthetic Routes to Halogenated Pyrimidine (B1678525) Precursors
The synthesis of 4-Chloro-2,6-dihydrazinylpyrimidine invariably begins with the preparation of a suitable halogenated pyrimidine precursor. These precursors are typically di- or tri-halogenated pyrimidines, which serve as electrophilic platforms for subsequent nucleophilic substitution with hydrazine (B178648).
A common and foundational starting material for many pyrimidine syntheses is barbituric acid or its derivatives. The initial step often involves the chlorination of a pyrimidine core. For instance, 2,4,6-trichloropyrimidine (B138864) is a frequently used precursor. Its synthesis can be achieved by treating barbituric acid with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction effectively replaces the hydroxyl groups of the tautomeric trihydroxypyrimidine form with chlorine atoms.
Another important precursor is 2,4-diamino-6-chloropyrimidine. The synthesis of this compound often starts from the condensation of guanidine (B92328) with ethyl cyanoacetate (B8463686) to form 2,4-diamino-6-hydroxypyrimidine. chemicalbook.com This intermediate is then subjected to chlorination, typically using phosphorus oxychloride, to yield 2,4-diamino-6-chloropyrimidine. chemicalbook.com This method provides a reliable route to a key building block for further functionalization.
The reactivity of halogenated pyrimidines is influenced by the nature and position of the halogen atoms. Polychlorinated pyrimidines are highly susceptible to nucleophilic aromatic substitution, making them ideal substrates for introducing various functional groups. dur.ac.uk The strategic selection of the starting halogenated pyrimidine is crucial for directing the subsequent regioselective substitutions.
Strategies for Regioselective Introduction of Hydrazinyl Moieties
The introduction of hydrazinyl groups onto the pyrimidine ring is a critical step in the synthesis of this compound. The key challenge lies in achieving regioselectivity, particularly when starting with a polychlorinated pyrimidine. The inherent electronic properties of the pyrimidine ring dictate that the C4 and C6 positions are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.
The reaction of a di- or tri-chloropyrimidine with hydrazine hydrate (B1144303) is the most direct method for introducing hydrazinyl groups. For example, the treatment of 2,4,6-trichloropyrimidine with hydrazine hydrate can lead to the displacement of one or more chlorine atoms. By carefully controlling the reaction conditions—such as temperature, stoichiometry of hydrazine, and reaction time—it is possible to selectively substitute the chlorine atoms at the C2 and C6 positions while retaining the chlorine at the C4 position.
In some synthetic strategies, a stepwise approach is employed. For instance, starting with 2,4-dichloro-6-aminopyrimidine, the more reactive chlorine at the C4 position can be selectively displaced first. Subsequently, the remaining chlorine can be substituted. However, for the synthesis of this compound, a precursor like 2,4,6-trichloropyrimidine is more direct. The higher reactivity of the C4 and C6 positions facilitates the initial substitution by hydrazine.
A documented synthesis of 4-chloro-2-hydrazino-6-methylpyrimidine involves treating 2-hydrazino-6-methylpyrimidin-4-one with phosphorus oxychloride. heteroletters.org This reaction converts the hydroxyl group to a chloro group while the hydrazino group is already in place. A similar principle can be applied to synthesize the target compound, starting from a dihydrazinylpyrimidinone derivative.
The reaction of 4,6-dihydrazinylpyrimidine with phenones and aldehydes has been shown to proceed to form various pyrimidine derivatives. d-nb.info This highlights the utility of the dihydrazinylpyrimidine core as a scaffold for further chemical modifications.
Reaction Optimization and Scalability Considerations in Synthesis
Optimizing the reaction conditions is paramount for achieving high yields and purity of this compound, especially when considering large-scale production. Key parameters that require careful tuning include temperature, solvent, reaction time, and the stoichiometry of the reactants.
For the hydrazinolysis of polychloropyrimidines, the temperature must be controlled to manage the exothermic nature of the reaction and to prevent undesired side reactions or the formation of polysubstituted products. The choice of solvent is also critical; alcohols like ethanol (B145695) are commonly used as they can solvate both the pyrimidine substrate and the hydrazine hydrate. heteroletters.orgnih.gov
The molar ratio of hydrazine to the pyrimidine precursor is a crucial factor in determining the final product. An excess of hydrazine may lead to the substitution of all halogen atoms, while a stoichiometric amount, or a slight excess, is typically used to achieve the desired level of substitution.
For industrial-scale synthesis, several additional factors come into play. These include the cost and availability of starting materials, the safety of the chemical processes, and the ease of product isolation and purification. The use of hazardous reagents like phosphorus oxychloride requires specialized equipment and handling procedures. google.com
Chemical Transformations and Functionalization of 4 Chloro 2,6 Dihydrazinylpyrimidine
Reactivity of the Chloropyrimidine Core Towards Nucleophiles
The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution. The presence of a chlorine atom at the C4 position of 4-Chloro-2,6-dihydrazinylpyrimidine makes this position the primary site for nucleophilic attack. The ease of this substitution is enhanced by the electron-withdrawing nature of the nitrogen atoms within the pyrimidine ring.
A variety of nucleophiles can be employed to displace the chloro substituent, leading to a wide array of 4-substituted-2,6-dihydrazinylpyrimidine derivatives. These reactions are typically carried out in a suitable solvent, and the reactivity of the nucleophile plays a significant role in the reaction conditions required. For instance, strong nucleophiles such as primary and secondary amines readily displace the chlorine atom, often under mild conditions. In some cases, the presence of a base may be required to neutralize the hydrogen chloride generated during the reaction.
The general reaction can be depicted as follows:
Scheme 1: General representation of nucleophilic substitution at the C4 position of this compound.
While specific studies on this compound are not extensively documented in this exact context, the reactivity of analogous chloropyrimidines is well-established. For example, the reaction of 4-chloro-2,6-diaminopyrimidine (B16297) with various amines has been shown to yield the corresponding 4-amino-substituted derivatives, although in some cases, unpredictable yields were observed, possibly due to solubility issues. researchgate.net The principle of this reaction is directly applicable to this compound, suggesting that a similar range of N-nucleophiles could be effectively utilized.
Derivatization via Hydrazone and Azomethine Formation
The two hydrazinyl groups at the C2 and C6 positions of this compound are highly reactive functionalities that serve as key points for derivatization. These groups readily undergo condensation reactions with a variety of carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. mdpi.com This reaction is one of the most common and straightforward methods for functionalizing this pyrimidine scaffold.
The formation of hydrazones introduces new carbon-nitrogen double bonds (azomethine groups) into the molecule, extending the conjugated system and providing a platform for further chemical modifications. The general reaction involves heating the dihydrazinylpyrimidine with the desired aldehyde or ketone in a suitable solvent, often an alcohol like ethanol (B145695). d-nb.info
Scheme 2: General reaction for the formation of dihydrazones from this compound.
A study on the synthesis of 4,6-bis(2-((E)-benzylidene)hydrazinyl)pyrimidin-2-amine, an analogue of the title compound, demonstrated the successful condensation with various substituted benzaldehydes and phenones. d-nb.info The reactions were typically carried out by refluxing the reactants in ethanol for an extended period, yielding the corresponding dihydrazone derivatives in good to excellent yields. d-nb.info This methodology can be directly extrapolated to this compound.
Below is a table summarizing the synthesis of various hydrazone derivatives from a dihydrazinylpyrimidine core, illustrating the versatility of this reaction.
| Entry | Aldehyde/Ketone | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 4,6-Bis(2-benzylidenehydrazinyl)pyrimidine derivative | 68 | d-nb.info |
| 2 | 4-Chlorobenzaldehyde | 4,6-Bis(2-(4-chlorobenzylidene)hydrazinyl)pyrimidine derivative | Not specified | d-nb.info |
| 3 | 4-Bromobenzaldehyde | 4,6-Bis(2-(4-bromobenzylidene)hydrazinyl)pyrimidine derivative | Not specified | d-nb.info |
| 4 | 4-Methylbenzaldehyde | 4,6-Bis(2-(4-methylbenzylidene)hydrazinyl)pyrimidine derivative | 91 | d-nb.info |
| 5 | Acetophenone | 4,6-Bis(2-(1-phenylethylidene)hydrazinyl)pyrimidine derivative | Not specified | d-nb.info |
Table 1: Examples of Hydrazone Derivatives Synthesized from a Dihydrazinylpyrimidine Core.
Heterocyclic Annulations and Fused Ring Systems
The strategic placement of reactive functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions, often involving intramolecular cyclization, lead to the formation of new rings fused to the pyrimidine core, significantly increasing the structural complexity and offering access to novel chemical entities.
Cyclocondensation Reactions Leading to Triazolo- and Pyrazolo-pyrimidines
The hydrazinyl moieties of this compound are key to the construction of fused triazole and pyrazole (B372694) rings.
Triazolopyrimidines: The reaction of a hydrazinylpyrimidine with a one-carbon synthon can lead to the formation of a triazole ring. For example, treatment with reagents like triethyl orthoformate or formic acid can lead to the formation of a d-nb.infoCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-c]pyrimidine ring system. While direct examples starting from this compound are scarce, the cyclization of 2-hydrazinopyridine (B147025) with chloroacetyl chloride followed by treatment with phosphorus oxychloride to yield a triazolopyridine is a well-established synthetic route that highlights the potential of this transformation. researchgate.net
Pyrazolopyrimidines: The hydrazinyl groups can also react with 1,3-dielectrophiles to construct a fused pyrazole ring, leading to pyrazolo[1,5-a]pyrimidine (B1248293) or pyrazolo[3,4-d]pyrimidine systems. For instance, condensation with β-ketoesters or malonic acid derivatives can initiate a sequence of reactions culminating in the formation of a pyrazole ring. The synthesis of pyrazole derivatives through the condensation of a hydrazinylpyrimidine with acetyl acetone (B3395972) is a known transformation. doi.org
Ring-Opening and Ring-Closing Processes in Pyrimidine Systems
Ring-opening and subsequent ring-closing reactions represent a more complex class of transformations that can lead to significant skeletal rearrangements of the pyrimidine core. These reactions are often driven by specific reaction conditions and the nature of the reagents employed.
Further Functionalization of Pyrimidine-Hydrazine Derivatives
The derivatives obtained from the initial transformations of this compound offer numerous possibilities for further functionalization. The hydrazone derivatives, for example, possess reactive N-H protons and azomethine linkages that can be targeted for subsequent reactions.
Alkylation or acylation of the hydrazone nitrogen atoms can introduce additional substituents, further diversifying the chemical space. The azomethine bond itself can be a site for addition reactions or can be involved in further cyclization reactions to form more complex heterocyclic systems.
Moreover, if the chloro group at the C4 position is retained during the initial derivatization of the hydrazinyl groups, it remains available for nucleophilic displacement in a later synthetic step. This sequential functionalization strategy allows for the controlled introduction of different substituents at various positions of the pyrimidine ring, providing a powerful tool for the synthesis of highly tailored molecules. The amination of other chloropyrimidines, for instance, has been extensively studied and these methods could be applied to the derivatives of this compound. researchgate.net
Lack of Specific Research Data on this compound Prevents Detailed Analysis
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data focusing on the chemical compound “this compound” and its coordination chemistry. While extensive research exists for the broader class of dihydrazinylpyrimidine-derived ligands and their metal complexes, specific studies detailing the synthesis, characterization, and coordination behavior of the 4-chloro substituted variant are not presently available in the public domain.
The initial request for an article structured around the specific coordination chemistry of this compound, including detailed research findings and data tables, cannot be fulfilled with the required scientific accuracy and depth. The available literature discusses related compounds, such as other substituted pyrimidine-hydrazones and their metal complexes, but does not provide the specific experimental data necessary to address the outlined topics for this compound itself.
For instance, research on analogous, non-chlorinated or differently substituted dihydrazinylpyrimidine ligands demonstrates their versatility in forming a variety of metal complexes, including discrete mononuclear and polynuclear species, as well as complex supramolecular structures like metallogrids. These studies highlight the influence of the pyrimidine and hydrazone moieties in directing the self-assembly of intricate architectures. However, the specific electronic and steric effects of a chloro substituent at the 4-position of the pyrimidine ring on ligand design, chelation behavior, and the resulting complex stability and structure have not been specifically documented.
Without dedicated research on this compound, any attempt to generate the requested detailed article would rely on speculation and extrapolation from related compounds, which would not meet the standard of scientific accuracy. The following sections, as outlined in the initial request, would require specific experimental data that is currently unavailable:
Coordination Chemistry of Dihydrazinylpyrimidine Derived Ligands
Supramolecular Self-Assembly of Pyrimidine-Hydrazone Metallogrids:There are no reports on the formation of metallogrids or other supramolecular structures using 4-Chloro-2,6-dihydrazinylpyrimidine as a building block.
Therefore, a detailed and scientifically rigorous article focusing solely on the coordination chemistry of this compound cannot be produced at this time. Further experimental research is required to elucidate the specific properties and behaviors of this compound in coordination chemistry.
A general overview of the coordination chemistry of dihydrazinylpyrimidine-derived ligands as a class can be provided, drawing on the available body of research for related, non-chlorinated analogues. This would include general principles of their synthesis, coordination behavior, and the formation of supramolecular structures.
Table 1: List of Compounds Mentioned
Since no specific complexes of this compound could be discussed, a table of compounds cannot be generated.
Computational and Theoretical Studies in Dihydrazinylpyrimidine Research
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for investigating pyrimidine (B1678525) derivatives.
Ab Initio Methods: While more computationally intensive, ab initio methods like Hartree-Fock (H-F) and higher-level correlated methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can offer more precise electronic structure information. For instance, the Hartree-Fock method has been used to calculate the binding energies and kinetic orbital energies of related chloropyrimidine molecules. mdpi.com Such calculations are essential for accurately describing ionization processes and excited states.
Key properties derived from these calculations include the molecule's total energy, dipole moment, and the distribution of electron density, which are critical for understanding its stability and intermolecular interactions.
Table 1: Common Methodologies in Quantum Chemical Calculations for Pyrimidine Derivatives
| Methodology | Common Functionals/Levels | Basis Set Examples | Typical Applications |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, ωB97XD, APFD, MN15 | 6-31+G(d,p), 6-311++G(d,p) | Geometry optimization, Vibrational frequencies, Reaction energies, Electronic properties (HOMO/LUMO), NBO analysis. researchgate.netdoi.orgresearchgate.netqnl.qa |
| Ab Initio (Hartree-Fock) | HF | 6-31G, cc-pVDZ | Initial geometry optimization, Orbital energies, Wavefunction analysis. mdpi.com |
Mechanistic Investigations of Reaction Pathways
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of 4-Chloro-2,6-dihydrazinylpyrimidine. The most plausible synthetic route to this compound is the sequential nucleophilic aromatic substitution (SNAr) of hydrazine (B178648) for chlorine atoms on a 2,4,6-trichloropyrimidine (B138864) precursor.
Theoretical investigations of this pathway would involve:
Mapping the Potential Energy Surface: Calculations are used to map the energy changes as the reactants (e.g., 2,4,6-trichloropyrimidine and hydrazine) approach and transform into products.
Locating Transition States: A key goal is to identify the structure and energy of the transition state(s) for each substitution step. This transition state represents the highest energy barrier that must be overcome for the reaction to proceed.
Predicting Regioselectivity: The pyrimidine ring in 2,4,6-trichloropyrimidine has three reactive sites. The first substitution of hydrazine can occur at the C2, C4, or C6 position. DFT calculations can predict the activation energy for attack at each site. mdpi.com Factors like steric hindrance and the electronic influence of the ring nitrogen atoms determine the outcome. Computational studies on similar SNAr reactions of chloropyrimidines show that such analyses can successfully account for observed product distributions. wuxiapptec.com For example, the reaction of 2,4,6-trichloropyrimidine with various nucleophiles has been shown to produce mixtures of isomers, the ratios of which can be rationalized through computational modeling. mdpi.comnih.gov
The plausible mechanism for the formation of a dihydrazinyl derivative involves the formation of an intermediate Meisenheimer complex, the stability of which can be evaluated computationally. Subsequent reaction steps to form the final this compound product can be modeled in the same way. arabjchem.orgnih.gov
Theoretical Prediction of Electronic Structure and Reactivity
The electronic structure of a molecule dictates its reactivity. For this compound, theoretical calculations can predict several key features that govern its chemical behavior.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
The HOMO represents the region from which the molecule is most likely to donate electrons in a reaction with an electrophile.
The LUMO represents the region where the molecule is most likely to accept electrons from a nucleophile. doi.org
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A small HOMO-LUMO gap generally implies higher reactivity. researchgate.netresearchgate.net Computational studies on halogenated pyrimidines have calculated these orbital energies and ionization thresholds, providing insight into their electronic behavior upon electron impact or photo-excitation. mdpi.comrsc.orgscilit.com
Molecular Electrostatic Potential (MEP): An MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the hydrazinyl groups and the pyrimidine ring, indicating sites susceptible to electrophilic attack. Positive potential might be found near the hydrazinyl hydrogens.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, intramolecular charge transfer, and the stabilizing interactions between orbitals. doi.org For the title compound, NBO analysis could quantify the electron-donating effect of the hydrazinyl groups and the electron-withdrawing effect of the chlorine atom, explaining their influence on the pyrimidine ring's aromaticity and reactivity.
Structure-Function Relationship Elucidation through Modeling
To understand the potential biological function of this compound, computational modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed. These methods aim to connect the molecule's structural features with its biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr For pyrimidine derivatives, QSAR models have been developed to predict their efficacy as inhibitors of various enzymes. acs.orgacs.org A hypothetical QSAR study for a series of dihydrazinylpyrimidines would involve:
Calculating a set of molecular descriptors (e.g., HOMO/LUMO energies, molecular volume, partial charges, lipophilicity). researchgate.net
Measuring the biological activity of the compounds in the series.
Using statistical methods to build a regression model that correlates the descriptors with the activity.
This model could then be used to predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent analogues.
Molecular Docking: This technique simulates the binding of a small molecule (a ligand, such as our title compound) to the active site of a biological macromolecule (like an enzyme or receptor). The goal is to predict the preferred binding orientation and affinity. researchgate.net Studies on pyrimidine-based inhibitors use docking to visualize how the molecule fits into a protein's binding pocket and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov Such an analysis for this compound would provide hypotheses about its potential biological targets and mechanism of action at the molecular level.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,6-trichloropyrimidine |
| 2-chloropyrimidine |
Applications in Advanced Materials Science
Pyrimidine (B1678525) Derivatives as Components in Functional Materials
The integration of pyrimidine derivatives into polymer chains can significantly enhance the properties of the resulting materials, such as thermal stability and chemical resistance. Current time information in Bangalore, IN. The nitrogen-rich pyrimidine ring, combined with the reactive hydrazinyl groups of 4-chloro-2,6-dihydrazinylpyrimidine, makes it a prime candidate for incorporation into various polymer backbones. The Biginelli reaction, a one-pot cyclocondensation, has been demonstrated as an effective method for creating functional polymers from pyrimidine derivatives, highlighting the potential for developing materials with tailored properties. mdpi.com
The hydrazinyl moieties are particularly useful as they can readily react with aldehydes and ketones to form stable hydrazone linkages. This reactivity allows for the synthesis of a wide array of functional polymers and cross-linked networks. For instance, the reaction of dihydrazinyl compounds with di-aldehydes or di-ketones can lead to the formation of linear or cross-linked polymers with unique characteristics. While specific research on this compound in this context is emerging, studies on analogous dihydrazinyl compounds, such as 3,6-dihydrazinyl-1,2,4,5-tetrazine, have shown their utility in creating novel heterocyclic systems with interesting charge-transfer properties. researchgate.net
Furthermore, the development of functional polymers through methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allows for precise control over the molecular architecture, enabling the synthesis of block copolymers with specific functionalities for applications in optoelectronics and nanotechnology. rsc.orgotsukac.co.jp The incorporation of pyrimidine units, such as those derived from this compound, could lead to materials with enhanced performance for these applications. Research into poly(1,4-dihydropyridine)s, synthesized via the Hantzsch reaction, has also shown the potential of nitrogen-containing heterocyclic polymers in creating functional materials, such as those with antibacterial properties. nih.gov
| Polymer Type | Monomer/Precursor | Key Features & Potential Applications | Reference |
| Biginelli-type Polymers | Pyrimidine derivatives, (thio)urea, β-keto esters | Good thermal stability, solubility, and potential for antioxidant and biomedical applications. | mdpi.com |
| Hydrazone-based Polymers | Dihydrazinyl compounds and di-aldehydes/di-ketones | Formation of stable linkages, potential for creating cross-linked networks with unique electronic properties. | researchgate.net |
| Functional Copolymers | Vinyl monomers with heterocyclic groups | Precisely controlled molecular weight and architecture for optoelectronic applications. | rsc.orgotsukac.co.jp |
| Poly(1,4-dihydropyridine)s | Aldehydes, ammonia, and β-ketoesters | Antibacterial properties and potential for various functional material applications. | nih.gov |
Exploitation of Optical and Electronic Properties for Device Applications
Organic compounds with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. orientjchem.org The electronic properties of heterocyclic compounds can be finely tuned through the introduction of various functional groups. The pyrimidine ring, being an electron-deficient system, can act as a π-bridge and an electron acceptor, which are desirable characteristics for NLO materials. mdpi.com
Theoretical studies on pyrimidine derivatives and other nitrogen-containing heterocycles have shown that their electronic and optical properties can be tailored by modifying their molecular structure. acs.org For example, the introduction of donor and acceptor groups can lead to materials with large hyperpolarizabilities, a key parameter for NLO activity. orientjchem.org The this compound molecule, with its electron-withdrawing chlorine atom and electron-donating hydrazinyl groups, presents a promising scaffold for the design of push-pull systems with enhanced NLO properties.
Research on pyrene (B120774) derivatives has demonstrated that large π-conjugated systems and intramolecular charge transfer are crucial for achieving reverse saturable absorption, a desirable NLO property. acs.org Similarly, the extensive π-system of the pyrimidine ring in conjunction with the hydrazinyl groups in this compound could be exploited to develop materials with significant NLO responses. Furthermore, the ability to form metal complexes through the hydrazinyl moieties offers another avenue for tuning the optical and electronic properties of these materials. nih.gov
| Compound Family | Key Optical/Electronic Property | Potential Device Application | Reference |
| Non-fullerene Acceptors | Tunable energy gaps and NLO responses | Organic photovoltaics, optical switching | orientjchem.org |
| Pyrene Derivatives | Reverse saturable absorption | Optical limiting, all-optical switching | acs.org |
| Pyridazine Derivatives | Tunable absorption wavelengths | Chemiluminescent materials | mdpi.com |
Development of Sensors Based on Dihydrazinylpyrimidine Frameworks
The hydrazinyl group is a key functional moiety in the design of chemical sensors due to its nucleophilicity and ability to form stable complexes or undergo specific reactions with analytes. Hydrazine-functionalized probes have been successfully developed for the chromogenic and fluorescent sensing of various species, including pH and anions like fluoride. mdpi.com The development of turn-on chemical sensor arrays using azo-based fluorogenic probes has highlighted the reactivity of hydrazine (B178648) in creating sensitive detection systems. nih.gov
While much of the research has focused on using pyrimidine derivatives to detect hydrazine, the inverse application—using dihydrazinylpyrimidines to detect other analytes—holds significant promise. rsc.org The two hydrazinyl groups on the this compound scaffold provide two potential binding sites, which could lead to enhanced sensitivity and selectivity in sensor design. These groups can act as signaling units and recognition sites for a variety of analytes.
For instance, the formation of hydrazones upon reaction with aldehydes or ketones can lead to a change in the electronic and photophysical properties of the molecule, forming the basis for a sensing mechanism. This has been demonstrated in quinoline-based dihydrazone derivatives, which exhibit changes in their UV/Vis and fluorescence spectra upon interaction with other molecules. researchgate.net Furthermore, the incorporation of dihydrazinylpyrimidine units into metal-organic frameworks (MOFs) could lead to highly sensitive and selective sensors for various compounds, including explosives. The combination of the pyrimidine core's electronic properties with the reactive nature of the hydrazinyl groups makes this compound a compelling building block for the next generation of chemical sensors.
| Sensor Type | Target Analyte | Principle of Detection | Reference |
| Fluorescent Probe | pH, Fluoride | Change in fluorescence intensity upon interaction | mdpi.com |
| Chemical Array | Hydrazine | Fluorescence enhancement upon reaction | nih.gov |
| Dihydrazone-based Sensor | Various small molecules | Changes in UV/Vis and fluorescence spectra | researchgate.net |
| Metal-Organic Framework | Explosives | Fluorometric sensing |
Analytical Methodologies for Structural and Compositional Elucidation
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are fundamental for determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to map the proton and carbon framework of 4-Chloro-2,6-dihydrazinylpyrimidine. Infrared (IR) spectroscopy would identify its functional groups, particularly the hydrazinyl and chloro substituents. UV-Visible (UV-Vis) spectroscopy could provide information about its electronic transitions. Mass spectrometry would be used to determine its exact molecular weight and fragmentation pattern. However, no published spectra or detailed interpretations for this compound could be located.
Chromatographic Separation and Identification Methods (e.g., HPLC, GC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of a compound and for its separation from reaction mixtures. These methods, often coupled with mass spectrometry (LC-MS or GC-MS), would provide a robust means of identifying this compound. Specific details on retention times, mobile phases, column types, and detector responses are critical for method development and validation. Unfortunately, no such chromatographic methods have been described for this compound in the available literature.
X-ray Crystallography for Solid-State Structural Determination
For crystalline solids, X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and three-dimensional arrangement of atoms in the crystal lattice. This technique would offer a definitive structural confirmation of this compound. A search of crystallographic databases did not yield any entries for this compound, indicating that its single-crystal X-ray structure has not been determined or is not publicly available.
Concluding Remarks and Future Research Perspectives
Current Challenges and Opportunities in Dihydrazinylpyrimidine Chemistry
The synthesis and functionalization of dihydrazinylpyrimidines present both hurdles and prospects for chemists. A primary challenge lies in achieving regioselectivity during synthetic transformations. The two hydrazinyl groups, and in the case of the title compound, the chloro-substituent, offer multiple reactive sites. Controlling reactions to functionalize a specific site without affecting others requires carefully designed strategies and reaction conditions.
Another challenge is the limited commercial availability of complex starting materials, which can hinder the exploration of novel derivatives. cuni.cz However, this also creates an opportunity for the development of new, efficient synthetic routes to access a wider range of dihydrazinylpyrimidine precursors. nih.gov
The opportunities in this field are vast. Dihydrazinylpyrimidines are key intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines. orientjchem.orgunito.it These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. tandfonline.comresearchgate.net The hydrazinyl groups also offer a handle for creating larger, more complex molecules, including hybrid molecules and coordination polymers. tandfonline.comnih.gov
Directions for Targeted Synthesis and Design
Future synthetic efforts in dihydrazinylpyrimidine chemistry are likely to focus on several key areas:
Development of Novel Synthetic Methodologies: There is a continuous need for more efficient, sustainable, and versatile synthetic methods. ijsat.org This includes the exploration of multicomponent reactions, which can generate molecular complexity in a single step, and the use of green chemistry principles to reduce environmental impact. tandfonline.com Strategies like microwave-assisted synthesis and the use of novel catalysts are also being explored to improve reaction times and yields. organic-chemistry.org
Rational Drug Design: The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry. orientjchem.orgtandfonline.com Future work will involve the rational design of dihydrazinylpyrimidine derivatives as targeted therapeutic agents. By understanding the structure-activity relationships (SAR), chemists can design molecules with enhanced potency and selectivity for specific biological targets, such as protein kinases or metabolic enzymes. ijsat.orgmdpi.comresearchgate.net The design of fused pyrimidine systems is a particularly promising strategy for developing novel drug candidates. orientjchem.orgnih.govresearchgate.netacs.org
Functionalization and Derivatization: The presence of multiple reactive sites on the dihydrazinylpyrimidine core allows for extensive functionalization. Future research will likely explore the selective modification of the hydrazinyl groups and the pyrimidine ring to create libraries of diverse compounds for high-throughput screening and drug discovery. ijsat.orgnih.gov
Table 1: Synthetic Strategies for Pyrimidine Derivatives
| Strategy | Description | Key Advantages |
|---|---|---|
| Cyclocondensation Reactions | Condensation of 1,3-dicarbonyl compounds with urea, thiourea, or guanidine (B92328) derivatives. | Well-established, versatile for various substitution patterns. ijsat.org |
| Multicomponent Reactions | One-pot synthesis involving three or more reactants to form the pyrimidine ring. | High efficiency, atom economy, and generation of molecular diversity. mdpi.com |
| Transition-Metal Catalysis | Use of transition metals to catalyze cycloaddition or cross-coupling reactions. | High regioselectivity and chemoselectivity, enabling access to complex structures. tandfonline.comacs.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. | Reduced reaction times, often leading to higher yields and cleaner products. organic-chemistry.org |
Potential for Novel Materials Discovery
The unique structural features of 4-Chloro-2,6-dihydrazinylpyrimidine and related compounds make them promising candidates for the development of novel materials with unique properties.
Energetic Materials: Nitrogen-rich compounds are often energetic. The high nitrogen content of dihydrazinylpyrimidines suggests their potential use as precursors for high-energy-density materials. osti.gov Research into the synthesis of coordination polymers using nitrogen-rich ligands has shown promise in creating next-generation energetic materials with enhanced performance and safety. at.uaresearchgate.net The reaction of dihydrazinylpyrimidines with nitroalkanes has been explored for the synthesis of fused triazolo-pyrimidines, some of which have shown potential as energetic materials. unito.itresearchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The two hydrazinyl groups can act as bidentate or bridging ligands, making them excellent building blocks for coordination polymers and MOFs. redalyc.orgrsc.orgoregonstate.edu These materials have a wide range of potential applications, including catalysis, gas storage, and sensing. The specific electronic properties of the pyrimidine ring can be tuned to create materials with desired functionalities.
Organic Electronics and Dyes: Pyrimidine derivatives are being investigated for their use in organic electronics and as dyes and pigments. numberanalytics.comchemicalbook.com The extended π-systems that can be created by reacting dihydrazinylpyrimidines could lead to materials with interesting photophysical properties, suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Advances in Computational Chemistry for Pyrimidine Systems
Computational chemistry has become an indispensable tool in modern chemical research, and its application to pyrimidine systems is rapidly advancing.
Density Functional Theory (DFT) Studies: DFT is widely used to investigate the electronic structure, reactivity, and spectroscopic properties of pyrimidine derivatives. jchemrev.combohrium.comresearchgate.net These calculations can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and help in the interpretation of experimental data. jchemrev.comajchem-b.com
Molecular Docking and Dynamics: In the context of drug discovery, molecular docking and molecular dynamics simulations are used to predict how pyrimidine-based molecules will bind to biological targets. orientjchem.orgrsc.org This allows for the rational design of more potent and selective inhibitors. nih.gov
Materials Prediction: Computational methods are also being used to predict the properties of new materials. bohrium.com For instance, calculations can be used to estimate the stability and energetic performance of potential energetic materials derived from dihydrazinylpyrimidines or to model the electronic properties of new coordination polymers.
Table 2: Application of Computational Methods in Pyrimidine Chemistry
| Computational Method | Application | Reference(s) |
|---|---|---|
| Density Functional Theory (DFT) | Studying electronic structure, reactivity, reaction mechanisms, and spectroscopic properties. | jchemrev.comjchemrev.comajchem-b.com |
| Time-Dependent DFT (TD-DFT) | Investigating electronic transitions and predicting UV-vis spectra. | jchemrev.com |
| Molecular Docking | Predicting binding modes and affinities of ligands to biological macromolecules. | orientjchem.orgrsc.org |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and their interactions over time. | rsc.org |
| Quantum Chemical Calculations | Determining geometrical and structural parameters like bond lengths, angles, and dipole moments. | jchemrev.com |
The synergy between experimental synthesis and computational modeling is expected to accelerate the discovery and development of new dihydrazinylpyrimidine-based compounds with tailored properties for a wide range of applications, from medicine to materials science. researchgate.nettandfonline.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Chloro-2,6-dihydrazinylpyrimidine in laboratory settings?
- Methodological Answer : Always wear protective gear (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Use dedicated tools (e.g., filtered pipette tips) to prevent cross-contamination. Post-experiment waste should be segregated and disposed via certified hazardous waste management services. These measures align with general pyrimidine derivative handling guidelines .
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions and hydrazine linkages.
- Mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight (C₄H₅ClN₄, MW 144.56 g/mol).
- HPLC with UV detection for purity assessment. Cross-reference data with computational predictions (e.g., quantum chemical calculations) for validation .
Q. What solvent systems are compatible with this compound for reactivity studies?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s limited solubility in water. For nucleophilic substitution reactions, use anhydrous conditions with bases like K₂CO₃ in acetonitrile. Pre-screen solvents via solubility tests under inert atmospheres to avoid hydrolysis .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for derivatizing this compound?
- Methodological Answer : Employ quantum chemical software (e.g., Gaussian, COMSOL) to model transition states and reaction energetics. For example:
- Simulate hydrazine substitution reactions to predict regioselectivity.
- Validate simulations with experimental kinetics (e.g., Arrhenius plots).
- Use AI-driven platforms to narrow optimal conditions (temperature, catalyst) before lab trials .
Q. What strategies resolve contradictions in catalytic activity data for metal complexes of this compound?
- Methodological Answer :
- Systematic factorial design : Vary ligand ratios, metal ions (e.g., Mn²⁺, Co²⁺), and solvent polarity to isolate variables.
- Spectroscopic titration : Monitor binding constants (UV-Vis, fluorescence) to quantify metal-ligand stability.
- Cross-validate with X-ray crystallography or EXAFS for structural insights .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) at the 2- and 6-positions.
- Assess biological or catalytic activity via dose-response assays (e.g., IC₅₀ measurements).
- Apply multivariate analysis (PCA, clustering) to correlate structural features with activity trends .
Q. What experimental approaches mitigate challenges in scaling up reactions involving this compound?
- Methodological Answer :
- Use microfluidic reactors to maintain precise temperature and mixing control.
- Monitor reaction progress in real-time with in-situ FTIR or Raman spectroscopy.
- Optimize catalyst loading via DoE (Design of Experiments) to minimize side products .
Data Analysis and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
- Re-examine computational parameters (e.g., basis sets, solvation models) for accuracy.
- Perform sensitivity analysis to identify critical variables (e.g., steric effects, solvent polarity).
- Validate with advanced characterization (e.g., in-situ X-ray diffraction for crystal structure confirmation) .
Q. What statistical methods are robust for analyzing kinetic data from reactions of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
